2-(Methylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE typically involves the reaction of 2-thiophenecarbonitrile with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-THIENYL)NICOTINONITRILE
- 2-(METHYLTHIO)NICOTINONITRILE
- 6-(2-THIENYL)NICOTINONITRILE
Uniqueness
2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE is unique due to the presence of both a methylthio group and a thienyl group on the nicotinonitrile core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H8N2S2 |
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Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-methylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H8N2S2/c1-14-11-8(7-12)4-5-9(13-11)10-3-2-6-15-10/h2-6H,1H3 |
InChI Key |
OSJMHNRVMZOBLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=CS2)C#N |
Origin of Product |
United States |
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